REACTION_SMILES
|
[CH3:1][n:2]1[c:3]([C:19](=[O:20])[O:21][CH3:22])[cH:4][c:5]([NH:7][C:8](=[O:9])[c:10]2[n:11]([CH3:18])[cH:12][c:13]([N+:15](=[O:16])[O-:17])[cH:14]2)[cH:6]1.[Li+:24].[OH-:23].[OH2:25]>>[CH3:1][n:2]1[c:3]([C:19](=[O:20])[OH:21])[cH:4][c:5]([NH:7][C:8](=[O:9])[c:10]2[n:11]([CH3:18])[cH:12][c:13]([N+:15](=[O:16])[O-:17])[cH:14]2)[cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(NC(=O)c2cc([N+](=O)[O-])cn2C)cn1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1cc(NC(=O)c2cc([N+](=O)[O-])cn2C)cc1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |